2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol
Description
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(3-amino-5-bromopyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2 |
InChI Key |
IMFMWIUCJLQGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)OCCO)N |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyridine Derivatives
- The starting material is usually a pyridine derivative functionalized to allow selective bromination at the 5-position and amination at the 3-position.
- Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or side reactions.
- Amination at the 3-position can be introduced either before or after bromination depending on the synthetic route, often via nucleophilic substitution or reduction of nitro precursors.
Ether Formation via O-Alkylation
- The key step is the etherification of the hydroxyl group of ethan-1-ol with the bromopyridine derivative.
- This is commonly done by reacting the hydroxyethyl moiety with the brominated pyridine under basic conditions, typically using potassium carbonate (K2CO3) as a base in polar aprotic solvents like dimethylformamide (DMF).
- The reaction is often carried out at low temperatures initially (0 °C) to control reactivity, then allowed to warm to room temperature and stirred overnight to ensure completion.
- The alkylating agent can be a bromoethanol or a protected form of ethan-1-ol to facilitate selective ether bond formation.
Purification
- After reaction completion, the mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
- The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Final purification is achieved by silica gel column chromatography using gradients of ethyl acetate in n-heptane or dichloromethane/methanol mixtures to isolate the pure compound.
Experimental Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) or Br2 | Appropriate solvent (e.g., acetonitrile) | 0–25 °C | 1–3 hours | Controlled to avoid polybromination |
| Amination | Nucleophilic substitution or reduction | Varies | Room temp or reflux | Several hours | Amino group introduced at 3-position |
| O-Alkylation (ether formation) | Ethan-1-ol or bromoethanol + K2CO3 | DMF | 0 °C to RT | Overnight | Base-promoted, slow addition of alkylating agent |
| Work-up and purification | Extraction, drying, silica gel chromatography | Ethyl acetate, n-heptane, DCM/MeOH | Ambient | — | Gradient elution for purity |
Analytical Characterization (Supporting Research Findings)
- NMR Spectroscopy: Confirms the presence of aromatic protons, amino group, and ethoxy linkage. Characteristic chemical shifts for the pyridine ring and hydroxyl methylene protons are observed.
- Mass Spectrometry: Molecular ion peak consistent with C7H9BrN2O2 confirms molecular weight (233.06 g/mol).
- Chromatography: High-performance liquid chromatography (HPLC) is used to assess purity; gas chromatography-mass spectrometry (GC-MS) can confirm structural integrity.
- InChIKey and SMILES: Used for database confirmation and computational studies (e.g., InChIKey IMFMWIUCJLQGEI-UHFFFAOYSA-N).
Research Notes and Considerations
- The regioselectivity of bromination and amination is critical to obtain the correct substitution pattern on the pyridine ring.
- The choice of base and solvent in the O-alkylation step affects yield and selectivity; potassium carbonate in DMF is preferred for mild conditions and good solubility.
- Microwave-assisted synthesis has been reported in related pyridine derivatives to accelerate reaction times, although specific data for this compound is limited.
- Protecting groups may be necessary if other reactive functional groups are present during synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic displacement under transition metal catalysis, enabling cross-coupling and functionalization.
Table 1: Nucleophilic Substitution Examples
Mechanistic Insight :
The bromine’s electronegativity polarizes the C–Br bond, facilitating oxidative addition with palladium(0) in cross-couplings. Steric hindrance from the amino and ethanolic hydroxyl groups influences regioselectivity.
Ether Cleavage and Functionalization
The ethanolic hydroxyl group participates in acid- or base-mediated transformations.
Table 2: Ether-Related Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Cleavage | HBr (48%), reflux | 3-Amino-5-bromopyridin-4-ol | 82% | |
| Alkylation | R-X (alkyl halide), NaH, THF (0°C to RT) | Alkoxy-ethanol derivatives | 55–70% | |
| Acylation | AcCl, pyridine, CH₂Cl₂ (0°C) | Acetylated ethanolic chain | 88% |
Key Observation :
Ether cleavage under acidic conditions retains the pyridine ring’s integrity, enabling access to hydroxylated intermediates for further derivatization.
Oxidation Reactions
The primary alcohol in the ethanolic chain is oxidized to carboxylic acids or ketones.
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 2-[(3-Amino-5-bromopyridin-4-yl)oxy]acetic acid | 75% | |
| CrO₃/H₂SO₄ | Acetone, 0°C | Corresponding ketone | 63% |
Practical Consideration :
Oxidation selectivity depends on pH and temperature, with stronger acidic conditions favoring complete oxidation to carboxylic acids.
Amino Group Reactivity
The amino group at position 3 undergoes electrophilic substitution and condensation.
Table 4: Amino Group Transformations
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt intermediates | 90% | |
| Schiff Base Formation | Aldehyde, EtOH, RT | Imine derivatives | 78% | |
| Acylation | Ac₂O, pyridine | N-Acetylated pyridine | 85% |
Synthetic Utility :
Diazonium intermediates enable Sandmeyer reactions for introducing halides or aryl groups, expanding molecular diversity.
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings, widely used in medicinal chemistry.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Research : The compound has been studied for its potential to inhibit cancer cell growth. Research indicates that derivatives of bromopyridine can interfere with key signaling pathways involved in tumor proliferation. For example, a study demonstrated that similar compounds reduced enzyme activity linked to cancer metabolism, leading to decreased tumor growth in vitro .
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting dopaminergic neurons from degeneration. In models of neurodegeneration, related compounds activated protective signaling pathways, suggesting that 2-[(3-amino-5-bromopyridin-4-yl)oxy]ethan-1-ol may also exhibit neuroprotective properties .
2. Biochemical Applications
- Enzyme Inhibition Studies : The compound is utilized in enzyme inhibition assays to explore its effects on various metabolic pathways. Its ability to act as an inhibitor or activator of specific enzymes makes it a valuable tool in biochemical research .
- Protein-Ligand Interaction Studies : Researchers employ this compound to study interactions between proteins and ligands, which is crucial for understanding biological mechanisms and developing therapeutic agents .
3. Material Science
- Building Block for Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. It can be used in the development of new materials with specific chemical properties .
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on enzymes involved in cancer metabolism. Results indicated significant inhibition of enzyme activity, leading to reduced proliferation of cancer cells in laboratory settings. This highlights the compound's potential as a therapeutic agent against cancer .
Case Study 2: Neurodegeneration Models
In experiments using induced pluripotent stem cells, compounds related to this bromopyridine derivative were shown to prevent neurodegeneration by promoting signaling pathways that protect dopaminergic neurons. This suggests that similar mechanisms could be at work for this compound, making it a candidate for further research in neuroprotective therapies .
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparison Table
Key Insights
Substituent Position : Bromine at position 5 on pyridine (target compound) vs. position 2 (2-bromopyridine) alters electronic distribution, affecting reactivity in substitution reactions .
Ring Type : Pyridine-based compounds (target) are more polar than phenyl-substituted analogs (e.g., pyrazoline derivatives), influencing solubility and interaction with biological targets .
Functional Groups : The ethan-1-ol group enhances hydrophilicity compared to methoxy or halogenated phenyl groups in analogs .
Limitations
- Experimental data (e.g., solubility, logP) for the target compound are unavailable in the provided evidence. Comparisons are based on structural inference.
- Biological activity comparisons are omitted due to insufficient evidence.
Biological Activity
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol, also known by its CAS number 1702163-11-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, relevant case studies, and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 233.06 g/mol. The compound features a brominated pyridine ring which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H9BrN2O2 |
| Molecular Weight | 233.06 g/mol |
| SMILES | C1=C(C=NC(=C1N)OCCO)Br |
| InChI | InChI=1S/C7H9BrN2O2/c8... |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of kinase inhibition and antimicrobial properties.
Kinase Inhibition
Kinase inhibitors are critical in cancer therapy due to their role in regulating cell proliferation and survival. A study highlighted the importance of brominated pyridine derivatives as selective inhibitors of certain kinases. While specific data on this compound is limited, its structural similarity to known kinase inhibitors suggests potential activity against targets such as mTOR and EGFR .
Antimicrobial Activity
The compound's structural features may also confer antibacterial properties. A review of related compounds demonstrated that certain pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are scarce, the presence of the amino group and bromine atom could enhance its interaction with bacterial enzymes or membranes .
Case Studies and Research Findings
While extensive literature specifically detailing the biological activity of this compound is limited, several related studies provide insights into its potential applications:
- Kinase Inhibition Studies :
- Antibacterial Efficacy :
- Structure–Activity Relationship (SAR) :
Q & A
Q. What statistical methods validate purity and compositional homogeneity in batch syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
